3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C21H22FN3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22FN3O2/c1-15-5-4-6-16(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)18-8-3-2-7-17(18)22/h2-8,13,19H,9-12,14H2,1H3 |
InChI Key |
GWKRZXMBZQTOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Coupling Agents
Carbodiimides (e.g., DCC) and DMAP catalyze amide bond formation between carboxylic acid intermediates and amines. For example, activating 3-carboxy-pyrrolidine-2,5-dione with DCC/DMAP enables efficient piperazine coupling (yield: 86%).
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures (80–100°C).
- Low-temperature steps (0–5°C) prevent side reactions during activation (e.g., mixed anhydride formation).
Characterization and Quality Control
Analytical Methods:
- HPLC : Purity >94% confirmed via reverse-phase chromatography.
- ¹H NMR : Characteristic signals include δ 7.92 (2H, aromatic F-phenyl), δ 5.43 (1H, piperazine CH₂), and δ 2.03 (2H, pyrrolidine CH₂).
- Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 368.4.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 78–85 | High regioselectivity | Requires activated intermediates |
| Epoxide Ring-Opening | 57–79 | Mild conditions | Lower yields |
| DCC/DMAP Coupling | 86 | Efficient for amide bonds | Costly reagents |
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and the pyrrolidine-2,5-dione moiety serve as key sites for nucleophilic substitution.
Key Reactions:
-
Alkylation of Piperazine Nitrogen :
The secondary amine groups on the piperazine ring undergo alkylation with alkyl halides or epoxides. For example, reaction with 1-bromo-3-chloropropane in acetone at 60°C forms N-alkylated derivatives, critical for introducing spacer groups in anticonvulsant analogs . -
Acylation with Carbonyl Electrophiles :
The piperazine nitrogen reacts with acyl chlorides or anhydrides. In one protocol, furan-2-carbonyl chloride reacts with the piperazine under basic conditions to form 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl] derivatives.
Table 1: Nucleophilic Substitution Conditions and Outcomes
Acid-Base Reactions and Salt Formation
The compound forms stable hydrochloride salts, enhancing solubility for pharmacological testing.
Key Reactions:
-
Hydrochloride Salt Formation :
Treatment with HCl gas in anhydrous ethanol converts the free base into a crystalline hydrochloride salt, a common step in purifying bioactive derivatives .
Table 2: Salt Formation Parameters
| Acid | Solvent | Temperature | Product Purity | Source |
|---|---|---|---|---|
| HCl (gas) | Anhydrous EtOH | 25°C | >95% |
Cyclization and Ring-Opening Reactions
The pyrrolidine-2,5-dione ring participates in cyclization and ring-opening under specific conditions.
Key Reactions:
-
Cyclization with Diamines :
Reaction with 1,2-diamines in refluxing toluene forms fused bicyclic structures, leveraging the electrophilic carbonyl groups of the dione . -
Ring-Opening via Hydrolysis :
Basic hydrolysis (e.g., NaOH/H₂O) cleaves the dione ring to yield succinamic acid derivatives, though this reaction is typically avoided in synthesis.
Oxidation and Reduction
-
Oxidation :
The benzylic position of the 3-methylphenyl group is susceptible to oxidation with KMnO₄ or CrO₃, forming a carboxylic acid. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the dione’s carbonyl groups to alcohols, though this is rarely utilized due to structural instability.
Electrophilic Aromatic Substitution
The 2-fluorophenyl group undergoes halogenation or nitration at the meta position, directed by the electron-withdrawing fluorine atom.
Stability and Degradation
-
Thermal Stability :
Decomposes above 180°C, releasing CO and fluorobenzene fragments. -
pH-Dependent Hydrolysis :
Stable under neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) environments, forming open-chain derivatives.
Reaction Optimization Strategies
-
Continuous Flow Chemistry :
Enhances yield (up to 89%) and reduces side products in alkylation steps compared to batch processing. -
Microwave-Assisted Synthesis :
Reduces reaction times for acylation from 24 hours to 30 minutes.
Biological Activity
The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its activity as a monoamine oxidase (MAO) inhibitor and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol . The structure features a pyrrolidine ring substituted with a piperazine moiety and a fluorophenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the piperazine derivative followed by cyclization to form the pyrrolidine core. Detailed synthetic pathways can vary, but they generally utilize standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor , which is significant for treating neurodegenerative disorders such as Alzheimer's disease. In particular, derivatives containing the 2-fluorophenyl piperazine moiety have shown promising results:
- Inhibitory Potency : The compound exhibited selective inhibition of MAO-B with an IC50 value in the low micromolar range, suggesting it could effectively modulate neurotransmitter levels in the brain .
- Mechanism of Action : Molecular docking studies indicated that the compound binds competitively to the MAO-B active site, which is crucial for its inhibitory action .
Antibacterial and Antifungal Activities
In addition to MAO inhibition, related pyrrolidine derivatives have demonstrated antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell functions, although specific data for this compound remains limited .
Case Studies
A notable case study involved testing various derivatives of similar structures against MAO-A and MAO-B:
- Selectivity : Compounds with meta-substituted groups showed enhanced selectivity for MAO-B over MAO-A, indicating that structural modifications can significantly affect biological activity .
- Cytotoxicity : The cytotoxic effects were evaluated using L929 fibroblast cells, where certain derivatives exhibited low toxicity at therapeutic concentrations, supporting their potential as drug candidates .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C21H24FN3O2 |
| Molecular Weight | 373.44 g/mol |
| IC50 (MAO-B Inhibition) | Low micromolar range |
| Cytotoxicity (L929 cells) | Low toxicity at therapeutic concentrations |
| Antibacterial Activity | Positive (further studies required) |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione exhibit significant antitumor activity. For instance, studies conducted by the National Cancer Institute (NCI) have shown that derivatives of this compound can inhibit cell growth across various cancer cell lines. The average growth inhibition (GI) values suggest a promising avenue for cancer therapy development .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. For example, modifications in the piperazine structure have led to enhanced serotonin receptor activity, which is crucial for developing antidepressants .
Case Study 1: Anticancer Activity
A synthesized derivative of the compound was tested against a panel of over sixty cancer cell lines as part of the NCI's Developmental Therapeutics Program. The results indicated that the compound exhibited an average cell growth inhibition rate of approximately 12.53%, showcasing its potential as an anticancer agent .
Case Study 2: Neuropharmacological Screening
In another study focusing on neuropharmacological applications, analogues of this compound were screened for their ability to modulate serotonin and dopamine receptors. The findings suggested that certain modifications could enhance binding affinity and selectivity towards these receptors, indicating potential use in treating mood disorders .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of fluorine on the phenyl ring (e.g., 2-fluorophenyl vs. 4-fluorophenyl in ) may influence receptor-binding affinity and metabolic stability.
- Piperazine Linkers: Morpholinopropyl or alkyl-linked piperidines (e.g., in ) introduce flexibility, which could modulate pharmacokinetic profiles.
Pharmacological Activity
Receptor Binding and Anticonvulsant Effects
Antinociceptive and Sedative Effects
- Compound 3 (3-methylthiophen-2-yl derivative) : At 30 mg/kg, it reduced tactile allodynia in diabetic neuropathy models but showed minimal effects on thermal hyperalgesia. Sedation was observed only at higher doses (45 mg/kg) .
- Compound 6 (piperidinylpropyl derivative) : Caused significant locomotor suppression at 30 mg/kg, limiting its therapeutic utility .
Discussion and Implications
The target compound’s 2-fluorophenyl and 3-methylphenyl substituents may optimize receptor selectivity and metabolic stability compared to analogs with 4-fluorophenyl or chlorophenyl groups. Structural lessons from related compounds suggest:
Halogen Positioning : 2-Fluorophenyl may enhance 5-HT1A affinity over 4-fluorophenyl derivatives .
Lipophilicity vs. Solubility : The 3-methylphenyl group balances lipophilicity for CNS penetration while avoiding excessive hydrophobicity seen in dichlorophenyl derivatives .
Linker Optimization : Flexible alkyl linkers (e.g., propyl or butyl) improve bioavailability but may increase off-target sedation risks .
Q & A
Q. Table 1: Example Characterization Data
| Parameter | Value/Observation | Method |
|---|---|---|
| Melting Point | 120–124°C | Differential Scanning Calorimetry |
| -NMR (CDCl) | δ 2.17 (s, 3H, CH) | 300 MHz NMR |
| Purity | 99% | HPLC (C18 column) |
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation steps .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Disposal : Follow hazardous waste guidelines (e.g., incineration for organic residues) .
- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity?
Answer:
Apply statistical DoE to minimize trial-and-error:
Factors : Vary temperature, solvent ratio, catalyst loading, and reaction time .
Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions .
Validation : Confirm predicted yields (e.g., 85–90%) via triplicate runs.
Q. Table 2: DoE Variables for Synthesis Optimization
| Variable | Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Positive (r = 0.89) |
| Solvent (DMF:HO) | 3:1 to 5:1 | Negative (r = 0.75) |
Advanced: How to resolve contradictions in spectroscopic or pharmacological data?
Answer:
- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm structural assignments. For example, conflicting -NMR peaks may arise from rotamers; use variable-temperature NMR .
- Pharmacological Replication : Test activity across multiple cell lines (e.g., HEK293 vs. CHO) and validate via orthogonal assays (e.g., SPR binding vs. functional cAMP assays) .
Advanced: What computational strategies predict the compound’s reactivity or binding affinity?
Answer:
- Quantum Chemical Modeling : Use Gaussian or ORCA for DFT calculations to map reaction pathways (e.g., transition states in piperazine coupling) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., serotonin receptors). Validate with MD simulations for binding stability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-F vs. 4-F) or methylphenyl groups.
In Vitro Screening : Test affinity for GPCRs (e.g., 5-HT) via radioligand binding assays .
Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: Which analytical methods ensure batch-to-batch consistency?
Answer:
- Chromatography : UPLC-MS for impurity profiling (detect ≤0.1% intermediates).
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 28 days .
Advanced: How to address discrepancies in reported biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
